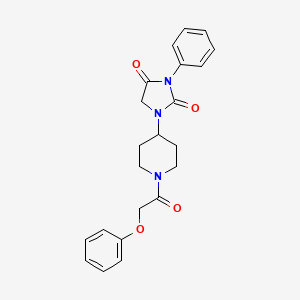

![molecular formula C20H24N2O2 B2942513 1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1412228-43-3](/img/structure/B2942513.png)

1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

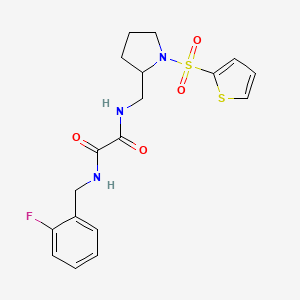

This compound is a derivative of benzodiazepine, which is a seven-membered heterocyclic compound with two nitrogen atoms . Benzodiazepines are a class of commonly used medications .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazepine ring, which is a seven-membered ring with two nitrogen atoms . It also has a phenoxy group and a methyl group attached to it.Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Benzodiazepines, in general, can undergo various reactions including hydrolysis, oxidation, and reduction .Aplicaciones Científicas De Investigación

Synthetic Methodologies

Researchers have explored synthetic methodologies to create derivatives of benzodiazepine, which include compounds similar to the requested chemical structure. For instance, the synthesis of biologically active 1H-1,4-diazepines and 3H-1,5-benzodiazepines has been achieved through heterocyclization reactions, showing potential for antimicrobial, antifungal, and anthelmintic activities (Joshi et al., 2011). Moreover, a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed, providing an efficient approach to creating compounds with a broad spectrum of biological activities (Shaabani et al., 2009).

Pharmacological Studies

Palladacycles derived from benzodiazepine structures have been evaluated for their cytotoxic properties and as inhibitors of cathepsin B, an enzyme linked to cancer-related events. This research indicates a correlation between cathepsin B inhibition and the cytotoxicity of these compounds, suggesting potential applications in cancer therapy (Spencer et al., 2009).

Structural Analysis

Structural analysis of benzodiazepine derivatives, such as the study on "1-Benzyl-4-phenyl-1H-1,5-benzodiazepin-2(3H)-one," reveals the conformational features of these compounds. The research focused on the crystal structure, highlighting how molecular interactions contribute to the stability and properties of the compounds (Essaghouani et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other benzodiazepines, which typically bind to specific sites on their target proteins and modulate their activity .

Biochemical Pathways

Based on its structural similarity to other benzodiazepines, it may be involved in modulating neurotransmitter signaling pathways .

Pharmacokinetics

Similar compounds are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to other benzodiazepines, it may have sedative, anxiolytic, or anticonvulsant effects .

Propiedades

IUPAC Name |

5-[2-(3,4-dimethylphenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-14-8-9-17(12-15(14)2)24-11-10-22-19-7-5-4-6-18(19)21-13-16(3)20(22)23/h4-9,12,16,21H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILDQDQENOAQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2N(C1=O)CCOC3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2942431.png)

![Tert-butyl 7-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2942437.png)

![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2942444.png)

![N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2942447.png)

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2942450.png)

![2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2942451.png)